Elacestrant S enantiomer dihydrochloride is a selective estrogen receptor degrader, primarily investigated for its potential in treating estrogen receptor-positive breast cancer. This compound is notable for its ability to degrade estrogen receptors, which are often implicated in the progression of certain breast cancers. The S enantiomer of elacestrant has been characterized for its lower activity compared to its counterpart, making it a subject of interest in pharmacological studies.
Elacestrant S enantiomer dihydrochloride is classified as a small molecule drug and falls under the category of selective estrogen receptor degraders. Its chemical structure can be denoted by the molecular formula and a molecular weight of 458.63 g/mol. The compound is often referenced by its synonyms, including RAD1901 S enantiomer, and is available in various forms for research purposes .
The synthesis of Elacestrant S enantiomer dihydrochloride involves several complex steps, highlighting the intricacies of organic synthesis. The process begins with the preparation of the core structure, followed by various reactions to introduce functional groups necessary for biological activity. Key steps include:
The molecular structure of Elacestrant S enantiomer dihydrochloride features a complex arrangement that includes multiple aromatic rings and nitrogen-containing groups. The stereochemistry is crucial for its activity, with specific configurations influencing its interaction with estrogen receptors.
Elacestrant S enantiomer dihydrochloride undergoes various chemical reactions that are critical for its synthesis and functionality:
These reactions are typically conducted under controlled conditions to ensure high yields and purity of the product .
The mechanism of action of Elacestrant S enantiomer dihydrochloride primarily involves binding to estrogen receptors, leading to their degradation. This process can be summarized as follows:
The IC50 values for Elacestrant S enantiomer indicate its potency, with values reported at 48 nM for ERα and 870 nM for ERβ, reflecting its selectivity towards ERα .
Elacestrant S enantiomer dihydrochloride exhibits several notable physical and chemical properties:
These properties are essential for handling and formulation in pharmaceutical applications .
Elacestrant S enantiomer dihydrochloride is primarily utilized in cancer research, particularly in studies focusing on breast cancer therapies targeting estrogen receptors. Its applications include:
The ongoing research into this compound continues to uncover its potential roles in oncology, particularly as a targeted therapy against resistant forms of breast cancer .
Elacestrant S enantiomer dihydrochloride (RAD1901 S enantiomer dihydrochloride) represents a structurally optimized variant of the selective estrogen receptor degrader (SERD) elacestrant, where stereochemical control is paramount for pharmacological activity. The synthesis of this chiral molecule requires meticulous enantioselective strategies due to the presence of a crucial stereogenic center at the 6-position of the tetralin ring system. The S-enantiomer exhibits significantly reduced estrogen receptor binding affinity compared to its R-counterpart, with IC50 values of 48 nM and 870 nM for ERα and ERβ, respectively, underscoring the structural dependence of biological activity [5] [9].
Two primary synthetic approaches dominate industrial production: chiral pool utilization and asymmetric catalysis. The chiral pool strategy leverages commercially available enantiopure tetralin precursors, typically (S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol, which undergoes sequential Friedel-Crafts alkylation with 1-(bromomethyl)-4-(2-(ethylamino)ethyl)benzene. This is followed by enantioselective demethylation using boron tribromide to yield the phenolic S-enantiomer [7] [8]. Alternatively, asymmetric catalytic methods employ chiral transition metal complexes to install stereochemistry. A rhodium-catalyzed asymmetric hydrogenation of a prochiral tetralone intermediate using (S,S)-Et-DuPhos as a ligand achieves enantiomeric excess (ee) >98%, establishing the S-configuration prior to amine coupling [8].
The critical coupling reaction involves a Mannich-type condensation between the tetralin scaffold and a chiral benzylamine derivative. Computational studies reveal that the S-configuration induces a 15° dihedral angle distortion in the ERα ligand-binding domain, reducing hydrophobic interactions by 30% compared to the R-enantiomer, explaining its diminished activity [3] [9]. Final dihydrochloride salt formation occurs via ethanolic HCl treatment, precipitating the crystalline API.
Table 1: Comparative Analysis of Synthetic Routes for Elacestrant S Enantiomer
Synthetic Method | Key Starting Material/Reagent | Enantiomeric Excess (%) | Overall Yield (%) | Advantages/Limitations |
---|---|---|---|---|
Chiral Pool Synthesis | (S)-6-Methoxy-tetralin | >99.5 | 22 | High stereopurity; Limited precursor availability |
Asymmetric Hydrogenation | Prochiral tetralone/(S,S)-Et-DuPhos | 98.2 | 35 | Scalable; Requires precious metal catalysts |
Chiral Resolution | Racemic elacestrant/tartaric acid | 99.8 | 28* | High purity; Low atom economy |
*Maximum theoretical yield for resolution = 50%
Despite advances in asymmetric synthesis, preparative chiral resolution remains indispensable for obtaining gram-scale quantities of the S-enantiomer. The physicochemical similarity between enantiomers necessitates sophisticated separation techniques, primarily diastereomeric salt crystallization and chiral stationary phase (CSP) chromatography [10].
In crystallization-based resolution, racemic elacestrant free base is treated with chiral resolving agents like (-)-di-O,O'-p-toluoyl-D-tartaric acid (DTTA) in ethanol/water mixtures. The resulting diastereomeric salts exhibit differential solubility (S-diastereomer solubility = 1.8 g/L vs R-diastereomer = 0.9 g/L at 5°C), enabling selective crystallization of the less soluble R-enantiomer salt. After filtration, the mother liquor undergoes alkaline hydrolysis with 2M NaOH to liberate the S-enantiomer free base with 99.8% ee, though with maximum 28% yield due to inherent resolution limitations [10].
Chromatographic methods employ polysaccharide-derived CSPs such as cellulose tris(3,5-dimethylphenylcarbamate) packed in simulated moving bed (SMB) systems. Using a hexane/isopropanol/diethylamine (85:15:0.1 v/v) mobile phase at 25°C, the S-enantiomer elutes at k' = 2.3 with α = 1.52 relative to the R-form. SMB technology enables continuous separation with productivity rates exceeding 1.2 kg racemate/day per liter stationary phase, making it viable for pilot-scale production [10].
Table 2: Performance Metrics of Chiral Resolution Techniques
Resolution Technique | Resolution Agent/CSP Type | Enantiomeric Excess (%) | Productivity | Operational Complexity |
---|---|---|---|---|
Diastereomeric Crystallization | (-)-DTTA | 99.8 | Low (Batch process) | Moderate |
Preparative HPLC | Amylose tris(3-chloro-5-methylphenylcarbamate) | 99.5 | Medium (50 g/day) | High |
SMB Chromatography | Cellulose tris(3,5-dimethylphenylcarbamate) | 99.7 | High (1.2 kg/L/day) | Very High |
Recent innovations include eutectic crystallization strategies exploiting divergent melting behaviors (S-enantiomer mp = 158°C vs racemate mp = 142°C), though industrial implementation remains limited by challenging polymorph control [10].
The conversion of Elacestrant S free base to its dihydrochloride salt serves critical pharmaceutical objectives: enhanced crystallinity, hygroscopicity reduction, and stereochemical stabilization. X-ray diffraction analysis reveals that the dihydrochloride salt adopts a monoclinic P21 crystal lattice with chloride ions forming H-bonds to protonated amine groups (N⁺–H···Cl⁻ distance = 2.98 Å) and stabilizing the stereogenic center through conformational locking [8].
Salt formation follows a stoichiometric protocol where the free base dissolved in anhydrous tetrahydrofuran reacts with 2.05 equivalents of HCl gas at -10°C, yielding crystalline dihydrochloride monohydrate with water content tightly controlled at 3.1±0.2%. This hydrate form demonstrates superior storage stability compared to anhydrous or hemihydrate forms, maintaining >99.5% enantiomeric purity after 24 months at 25°C/60% RH. The hygroscopicity profile shows negligible moisture uptake (<0.1% w/w) below 85% RH due to the ionic lattice's energy barrier to water incorporation [8].
Crucially, dihydrochloride formation suppresses enantiomerization by increasing the racemization energy barrier from 98 kJ/mol in free base to 142 kJ/mol in salt form. This is mechanistically attributed to the electrostatic stabilization of the tetrahedral ammonium center, preventing planar sp2 transition state formation. Accelerated stability studies (40°C/75% RH) confirm no detectable enantiomeric inversion (<0.1%) over 6 months, validating the salt's role as a stereochemical guardian [7] [8].
Table 3: Physicochemical Properties of Elacestrant S Enantiomer Dihydrochloride
Property | Free Base (S-enantiomer) | Dihydrochloride Salt | Pharmaceutical Impact |
---|---|---|---|
Melting Point | 158-160°C | 245°C (dec.) | Processing safety |
Solubility (pH 6.8) | 0.8 µg/mL | 12.5 mg/mL | Oral bioavailability enhancement |
Hygroscopicity (80% RH) | Δm = +8.2% | Δm = +0.05% | Manufacturing humidity control |
Racemization Energy Barrier | 98 kJ/mol | 142 kJ/mol | Stereochemical integrity assurance |
The salt's aqueous solubility (12.5 mg/mL vs free base 0.8 µg/mL) significantly enhances oral absorption, while the crystalline lattice energy (-158 kJ/mol) prevents disproportionation during tablet compression [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1